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Lys-Glu-Glu-Ala-Glu

Cat. No.: B1139362
CAS No.: 100929-96-2
M. Wt: 604.61
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance as a Constituent Motif within Larger Peptides

A synthetic version of thymosin alpha 1, known as thymalfasin, is chemically identical to the human peptide and is used in clinical research and applications. prospecbio.commedscape.com

Table 1: Properties of Human Thymosin Alpha 1

Property Value
Amino Acid Sequence Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH prospecbio.commedscape.com
Number of Amino Acids 28 wjgnet.com
Molecular Weight 3108.32 Da prospecbio.com
Isoelectric Point 4.2 mdpi.com

| N-terminus | Acetylated mdpi.com |

Beyond thymosin alpha 1, the Lys-Glu-Glu-Ala-Glu motif and variations thereof appear in other biologically relevant peptides. For instance, a related peptide, thymosin alpha 11, isolated from calf thymosin fraction 5, contains the entire thymosin alpha 1 sequence and has seven additional amino acid residues at its C-terminus. pnas.org The sequence of thymosin alpha 11 is Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-Gly-Arg-Glu-Ala-Pro-Ala-Asn-OH. pnas.org

Additionally, research on bioactive peptides has identified various sequences with interesting properties. For example, the octapeptide Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala, known as the "delicious peptide," demonstrates a significant umami taste. cabidigitallibrary.orgnih.gov While not an exact match, the presence of a Glu-Glu sequence highlights the role of acidic residues in the functional properties of peptides.

The defined structure and charge of this compound make it a useful model for fundamental peptide research. Studies on similar short peptides help elucidate principles of peptide structure, stability, and interaction. For example, research on the pentapeptide Cys-Arg-Glu-Lys-Ala (CREKA) has explored its conformational profile to understand its tumor-homing capabilities, which are likely influenced by the charged side chains of Arg, Glu, and Lys. nih.gov Furthermore, studies involving mutations of glutamic acid to alanine (B10760859) (Glu→Ala) in proteins like RhoGDI have been conducted to understand their effects on protein stability and crystallization, providing insights into the biophysical roles of specific amino acid residues. nih.govpsu.edu

Presence in Other Biologically Active Peptide Sequences

Historical Perspective of Initial Identification and Related Peptide Investigations

The journey to understanding this compound is intertwined with the discovery and characterization of thymosins. The initial work on thymosin dates back to the 1960s with the discovery of a lymphocyte production factor in the calf thymus by Goldstein and colleagues. mdpi.comfrontiersin.org This led to the isolation of thymosin fraction 5, a mixture of polypeptides. frontiersin.org It was from this fraction that thymosin alpha 1 was purified and its sequence characterized in 1977 by Allan Goldstein. mdpi.comnih.gov This characterization revealed the 28-amino acid sequence, including the this compound motif. prospecbio.comnih.gov

Significance as a Subject for Fundamental Biochemical and Biophysical Studies

The this compound sequence, and peptides containing it, serve as valuable subjects for biochemical and biophysical studies. The charged nature of lysine (B10760008) and glutamic acid residues makes this pentapeptide a model for investigating electrostatic interactions within and between peptides. For instance, studies on the adsorption of dipeptides like Ala-Glu and Ala-Lys onto surfaces such as titanium dioxide (TiO2) provide insights into peptide-surface interactions, which are crucial for the development of biocompatible materials. researchgate.netacs.org

Furthermore, the study of how single amino acid substitutions, such as replacing a hydrophobic residue with charged ones like lysine or glutamic acid, affect the biophysical properties (e.g., hydrophobicity, helicity) and biological activities of peptides is an active area of research. mdpi.com Such studies, while not always focused on this compound itself, contribute to a broader understanding of the principles that govern the behavior of this and other peptide sequences.

Table 2: List of Compound Names Mentioned

Compound Name
This compound
Thymosin Alpha 1
Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH
Thymalfasin
Thymosin alpha 11
Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-Gly-Arg-Glu-Ala-Pro-Ala-Asn-OH
Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala
Cys-Arg-Glu-Lys-Ala (CREKA)
Ala-Glu
Ala-Lys

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40N6O12 B1139362 Lys-Glu-Glu-Ala-Glu CAS No. 100929-96-2

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42)/t12-,13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJLTZQPTPRSOX-QXKUPLGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Lys Glu Glu Ala Glu and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, is the cornerstone for producing peptides like Lys-Glu-Glu-Ala-Glu. chem-soc.si This method involves building the peptide chain sequentially while the C-terminal end is covalently anchored to an insoluble polymer resin. medsci.org This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. 20.210.105 The synthesis proceeds from the C-terminus to the N-terminus by repeating coupling and deprotection cycles. medsci.org

Fmoc-Based Synthesis Strategies

The most prevalent strategy for SPPS is based on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. The Fmoc group is base-labile, typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.com This mild deprotection condition allows for the use of acid-labile protecting groups for the reactive side chains of trifunctional amino acids. medsci.org

For the synthesis of this compound, the following Fmoc-protected amino acid derivatives with appropriate side-chain protection are typically used:

Lysine (B10760008): Fmoc-Lys(Boc)-OH is the most common derivative. The tert-butyloxycarbonyl (Boc) group on the ε-amino side chain is stable to the piperidine used for Fmoc removal but is cleaved simultaneously with the final peptide from the resin under acidic conditions. peptide.com

Glutamic Acid: Fmoc-Glu(OtBu)-OH is used, where the side-chain carboxyl group is protected as a tert-butyl (tBu) ester. This protecting group prevents side reactions and is also removed during the final acid cleavage step. chem-soc.simedsci.org

Alanine (B10760859): Fmoc-Ala-OH is used as its side chain is non-reactive. medsci.org

The synthesis would commence by anchoring the C-terminal amino acid, Fmoc-Glu(OtBu)-OH, to a suitable resin, such as a Wang or Rink Amide resin. Each subsequent amino acid is then added through a cycle of Fmoc deprotection followed by a coupling reaction.

Amino AcidCommon Fmoc-Strategy Side-Chain Protecting GroupRationale
Lysine (Lys) Boc (tert-butyloxycarbonyl)Stable to base (piperidine), cleaved by acid (TFA). peptide.com
Glutamic Acid (Glu) OtBu (tert-butyl ester)Stable to base, cleaved by acid (TFA), prevents side-chain acylation. medsci.org

Boc-Based Synthesis Strategies

An alternative to the Fmoc strategy is the Boc-based approach. In this methodology, the α-amino group is protected by the acid-labile Boc group, which is typically removed with trifluoroacetic acid (TFA). chem-soc.si20.210.105 The side-chain protecting groups are generally benzyl-based derivatives, which are more stable and require a very strong acid, such as hydrogen fluoride (B91410) (HF), for removal during the final cleavage step. 20.210.105peptide.com This difference in acid lability between the temporary Nα-Boc group and the permanent side-chain protection is key to the strategy's success. 20.210.105

For the synthesis of this compound using this method, the following building blocks would be employed:

Lysine: Boc-Lys(2-Cl-Z)-OH, where the side chain is protected by the 2-chlorobenzyloxycarbonyl group, is commonly used as it is stable to TFA but removed by HF. peptide.compeptide.com

Glutamic Acid: The side chain is often protected as a benzyl (B1604629) ester (OBzl). peptide.com

The C-terminal amino acid, Boc-Glu(OBzl)-OH, would be attached to a resin like Merrifield resin (a chloromethylated polystyrene). 20.210.105 Each synthesis cycle involves deprotection with TFA, neutralization with a tertiary amine like diisopropylethylamine (DIEA), and coupling of the next Boc-amino acid. 20.210.105peptide.com

Optimization of Coupling Reagents and Conditions

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain is a critical step. To achieve high efficiency and minimize side reactions like racemization, a coupling reagent is used to activate the carboxylic acid.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIPC) are effective but can cause racemization. chem-soc.sithaiscience.info Their use is often paired with additives.

Uronium/Aminium Reagents: Reagents such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate), HATU, and HCTU are highly efficient and popular in modern SPPS. thaiscience.infolifetein.com COMU is noted for its superior ability to suppress racemization compared to HOBt-based reagents. mesalabs.com

Phosphonium Reagents: PyBOP is a well-known phosphonium-based coupling reagent.

To further enhance coupling efficiency and prevent racemization, additives are frequently included. 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are common additives that act as activated esters, leading to cleaner and more efficient reactions. thaiscience.infoub.edu The choice of base, such as DIEA or 2,4,6-collidine, can also be critical, with collidine reported to reduce racemization compared to DIEA. mesalabs.com For sterically hindered couplings, applying heat using microwave-assisted synthesis can significantly accelerate reaction times and improve yields.

Coupling ReagentAdditive(s)Key Advantages
DIPC HOBtGood solubility of byproducts in common solvents like DCM. thaiscience.info
HBTU/HATU HOBt/HOAtHigh coupling efficiency, reduced racemization, widely used in automated synthesis. peptide.comthaiscience.infolifetein.com
COMU (Internal)Superior racemization suppression. mesalabs.com
DEPBT (None)Effective for both solution- and solid-phase synthesis. thaiscience.info

Development of Cleavage and Deprotection Protocols

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. medsci.org For the Fmoc/tBu strategy, this is typically achieved with a strong acid cocktail. A common cleavage reagent is trifluoroacetic acid (TFA) mixed with "scavengers". ub.edusigmaaldrich.com

These scavengers are crucial for quenching the reactive carbocations generated from the cleavage of tBu-based protecting groups, which could otherwise cause unwanted modifications to sensitive amino acid residues like tryptophan or tyrosine. peptide.com For a peptide like this compound, which lacks highly sensitive residues, a simple cocktail may suffice.

A typical cleavage cocktail might consist of:

TFA / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v) sigmaaldrich.com

The procedure involves treating the peptide-resin with the cleavage cocktail for a few hours at room temperature. medsci.orggoogle.com The peptide is then precipitated from the acidic solution using cold diethyl ether, isolated by filtration or centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). medsci.orgub.edu It is important, especially with certain linkers, that side-chain protecting groups on residues like glutamic acid are removed before cleavage to prevent side reactions. sigmaaldrich.com

Solution-Phase Peptide Synthesis Techniques

While SPPS is dominant, solution-phase (or liquid-phase) peptide synthesis remains a valuable technique, particularly for large-scale synthesis or the preparation of peptide fragments for subsequent ligation. nih.gov In this approach, all reactions occur in a homogeneous solution, and the intermediate products are isolated and purified after each step. thaiscience.info

The synthesis of this compound or its fragments in solution would follow similar principles of protection and coupling as in SPPS. For instance, an Fmoc-based strategy can be adapted for solution-phase synthesis. acs.org This involves coupling Fmoc-protected amino acids and then performing an aqueous work-up or extraction to purify the product after each coupling and deprotection step. However, challenges such as the formation of the pyroglutamyl species from N-terminal glutamic acid under certain conditions must be carefully managed. acs.org Fragment condensation, where smaller, protected peptide segments are synthesized and then joined together in solution, is an efficient strategy for producing larger peptides. wpmucdn.com

Chemoenzymatic Synthesis Approaches for Peptide Fragments

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymes. This approach is particularly advantageous for its stereoselectivity and mild, environmentally benign reaction conditions, which avoid the need for extensive protection and deprotection steps. nih.govmdpi.com

For a sequence like this compound, a chemoenzymatic strategy could involve:

Enzymatic Polymerization: Proteases can be used to catalyze the polymerization of dipeptide monomers. For example, trypsin has been successfully used to catalyze the polymerization of a Lys(Z)-Glu(OEt)-OEt monomer, resulting in a polypeptide with a specific alternating sequence of Lys and Glu residues. nih.gov Papain is another protease that can be used for this purpose. nih.govmdpi.com

Enzymatic Ligation: A ligase, such as a subtilisin variant, can be used to couple chemically synthesized peptide fragments. nih.govgoogle.com For instance, a protected N-terminal fragment ending in a C-terminal ester (e.g., Lys-Glu-Glu-OEt) could be enzymatically ligated to an N-terminally unprotected C-terminal fragment (e.g., H-Ala-Glu-OH) to form the final peptide. This method offers high efficiency and avoids racemization at the ligation site.

EnzymeApplication in Peptide SynthesisExample
Trypsin Catalyzes polymerization of amino acid ester monomers.Polymerization of Lys(Z)Glu(OEt)-OEt to form poly(Lys-Glu). nih.gov
Papain Oligomerization of amino acid esters.Synthesis of oligo(L-lysine). mdpi.com
Subtilisin (variants) Ligation of peptide fragments.Coupling of a peptide C-terminal ester to a peptide nucleophile. nih.govgoogle.com
α-Chymotrypsin Peptide bond formation in aqueous or frozen media.Synthesis of poly-L-cysteine without side-chain protection. mdpi.com

Purification and Quality Control of Synthetic this compound Peptides

Following cleavage from the solid support and removal of protecting groups, the crude synthetic peptide is a mixture containing the target peptide along with various impurities such as truncated sequences, deletion sequences, and products of side reactions. bachem.com Rigorous purification and quality control are essential to obtain a final product of the desired purity and identity. polypeptide.com

Purification: The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.com This technique separates the peptide from its impurities based on differences in hydrophobicity. bachem.com

Process: The crude peptide mixture is dissolved and loaded onto a column packed with a nonpolar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components. bachem.com More hydrophobic species are retained longer on the column. Fractions are collected and analyzed, and those containing the pure peptide are pooled.

Challenges: For a highly acidic peptide like this compound, ion-exchange chromatography can also be a useful orthogonal purification step, separating molecules based on charge. nih.gov

After purification, the peptide solution is typically lyophilized (freeze-dried) to yield a stable, white powder. bachem.com The final product will be a salt form, commonly a trifluoroacetate (B77799) (TFA) salt, due to the use of TFA in the cleavage and HPLC steps. bachem.com

Quality Control: A panel of analytical techniques is used to confirm the identity, purity, and quantity of the final peptide product. polypeptide.cominnovagen.com

QC MethodPurposeDetails
Analytical RP-HPLC Determines the purity of the peptide.A fast HPLC run on an analytical column is used to assess the percentage of the main peak relative to all other peptide-related impurity peaks detected (typically at 210-220 nm). bachem.com
Mass Spectrometry (MS) Confirms the molecular weight and thus the identity of the peptide.Techniques like MALDI-TOF or ESI-MS are used to measure the exact mass of the peptide, which must match the calculated theoretical mass of this compound. mdpi.cominnovagen.com
Tandem MS (MS/MS) Confirms the amino acid sequence.The peptide is fragmented within the mass spectrometer, and the masses of the fragments are analyzed to verify that the amino acids are in the correct order. innovagen.com
Amino Acid Analysis (AAA) Quantifies the peptide and confirms amino acid composition.The peptide is hydrolyzed into its constituent amino acids, which are then quantified. This provides the relative ratio of each amino acid and can be used for accurate peptide content determination. usp.org

These analytical methods, when used in combination, provide a comprehensive characterization of the synthetic this compound peptide, ensuring it meets the required quality standards for research applications. mdpi.comeuropa.eu

Structural Characterization and Biophysical Investigations of Lys Glu Glu Ala Glu

Conformational Analysis in Various Solvent Environments

The conformation of a peptide is highly dependent on its interaction with the surrounding solvent. For Lys-Glu-Glu-Ala-Glu, the charged side chains of Lysine (B10760008) (Lys) and Glutamic acid (Glu) and the small, nonpolar Alanine (B10760859) (Ala) residue contribute to its conformational preferences. The following spectroscopic methods are instrumental in elucidating these structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. creative-proteomics.com By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can deduce the peptide's secondary structure, such as α-helices, β-sheets, or random coils. mdpi.comresearchgate.net

For this compound, 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed. TOCSY experiments establish through-bond correlations, helping to assign resonances to specific amino acid spin systems. uzh.ch NOESY experiments identify through-space proximities between protons that are close in space (typically < 5 Å), which is crucial for defining the peptide's fold. mdpi.com For instance, the observation of strong sequential dNN(i, i+1) NOEs would be indicative of a helical conformation, whereas strong dαN(i, i+1) NOEs suggest a more extended or β-sheet-like structure. mdpi.comuzh.ch

The chemical shifts of the α-carbon (Cα) and α-proton (Hα) are also sensitive to secondary structure. Deviations from their "random coil" values can be used to identify helical or sheet regions. For example, Cα shifts generally increase for helical structures and decrease for β-sheets compared to random coil values.

Table 1: Representative ¹H Chemical Shift Assignments for this compound in a Hypothetical Random Coil State. This interactive table shows typical proton chemical shift ranges for the amino acids in the peptide. Actual values would be determined experimentally via 2D NMR.

ResidueHN (ppm)Hα (ppm)Hβ (ppm)Other (ppm)
Lys (1)8.1 - 8.54.2 - 4.41.8 - 2.0Hγ: 1.6-1.8, Hδ: 1.6-1.8, Hε: 2.9-3.1
Glu (2)8.2 - 8.64.2 - 4.42.0 - 2.2Hγ: 2.2-2.5
Glu (3)8.2 - 8.64.2 - 4.42.0 - 2.2Hγ: 2.2-2.5
Ala (4)8.0 - 8.44.2 - 4.41.3 - 1.5-
Glu (5)8.2 - 8.64.2 - 4.42.0 - 2.2Hγ: 2.2-2.5

Data based on typical chemical shift ranges found in peptides. researchgate.net

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution. biorxiv.org It measures the differential absorption of left and right circularly polarized light by chiral molecules, which for peptides is dominated by the amide backbone. biorxiv.org Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra. subr.edu

An α-helix is characterized by a strong positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm. mdpi.com A β-sheet shows a negative band around 215-218 nm and a positive band near 195 nm. nasa.govnih.gov A random coil conformation typically displays a strong negative band near 200 nm. subr.edu

For this compound, CD spectroscopy would be used to monitor conformational changes as a function of solvent conditions (e.g., pH, salt concentration) or temperature. For example, in a simple aqueous buffer, the peptide might exist in a disordered or random coil state. The addition of a co-solvent like trifluoroethanol (TFE), which promotes hydrogen bonding, could induce a conformational transition to a more ordered, helical structure. The mean residue ellipticity at 222 nm, [θ]₂₂₂, is often used to quantify the helical content of a peptide. biorxiv.orgnih.gov

Table 2: Illustrative CD Spectroscopy Data for this compound under Different Solvent Conditions. This table demonstrates how the CD signal at key wavelengths might change, reflecting a shift from a random coil to a helical conformation.

Solvent Condition[θ]₂₀₈ (deg cm² dmol⁻¹)[θ]₂₂₂ (deg cm² dmol⁻¹)Inferred Secondary Structure
Aqueous Buffer (pH 7.0)-4,500-2,000Predominantly Random Coil
50% Trifluoroethanol (TFE)-15,000-14,500Significant α-Helical Content

Values are hypothetical, based on typical spectral characteristics for random coil and helical peptides.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about a peptide's secondary structure by probing its characteristic vibrational modes. nih.govspectroscopyonline.com The most informative region for secondary structure analysis is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. researchgate.netleibniz-fli.de

The frequency of the Amide I band is sensitive to the hydrogen-bonding pattern and geometry of the backbone, making it a reliable indicator of conformation:

α-Helix: ~1650–1658 cm⁻¹

β-Sheet: ~1620–1640 cm⁻¹ (strong) and a weaker band at ~1680-1700 cm⁻¹

Random Coil: ~1640–1650 cm⁻¹

Raman spectroscopy provides similar information but is particularly advantageous for aqueous solutions due to the weak Raman scattering of water. spectroscopyonline.com Low-frequency Raman spectroscopy (below 200 cm⁻¹) can also probe intermolecular vibrations, offering insights into peptide self-assembly and aggregation. nih.gov For this compound, these techniques could confirm the secondary structures suggested by CD and provide more detailed information, especially in aggregated states or solid phases.

Table 3: Characteristic Amide I Vibrational Frequencies for Peptide Secondary Structures. This table summarizes the typical frequency ranges observed in FTIR and Raman spectra.

Secondary StructureTypical Amide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640
β-Turn1660 - 1685
Random Coil1640 - 1650

Data sourced from established correlations in vibrational spectroscopy of peptides. researchgate.netleibniz-fli.de

Circular Dichroism (CD) Spectroscopy for Helical Content and Conformational Transitions

Interactions with Model Membrane Systems and Lipid Environments

The interaction of peptides with lipid bilayers is a critical aspect of many biological processes. The unique sequence of this compound, with its distribution of charged and hydrophobic residues, suggests it may adopt specific conformations upon encountering a lipid interface.

While specific experimental data on the secondary structure of this compound is not extensively documented in publicly available literature, the potential for amphipathic helix formation can be inferred from its primary sequence. An amphipathic helix is a secondary structure where hydrophobic residues are segregated to one face of the helix and hydrophilic (and charged) residues to the opposite face. This arrangement is a common motif for peptides that interact with the surface of lipid membranes. nih.gov

The lipid affinity of peptides is often quantified by determining the partition coefficient (K) between the aqueous phase and the lipid bilayer. For peptides with significant charge, this affinity is highly dependent on the lipid composition of the membrane. In studies of model amphipathic peptides, binding constants can range from 40 to 900 M⁻¹, with a stronger affinity observed for negatively charged membranes when the peptide has a net positive charge, and vice-versa. nih.gov Given the net negative charge of this compound, it would be expected to exhibit a higher affinity for positively charged or zwitterionic lipid bilayers compared to negatively charged ones.

Table 1: Predicted Interaction Characteristics of this compound with Model Lipids

Lipid Type Expected Relative Affinity Primary Driving Interaction
Zwitterionic (e.g., POPC)ModerateElectrostatic and Hydrophobic
Anionic (e.g., POPG)LowElectrostatic Repulsion
Cationic (e.g., DOTAP)HighElectrostatic Attraction

Note: This table is based on established principles of peptide-lipid interactions; specific experimental values for this compound are not available.

The composition and charge of the lipid bilayer are critical determinants of peptide binding and conformational changes. The presence of charged lipids can either attract or repel a peptide, significantly modulating its concentration at the membrane interface and influencing its secondary structure. nih.gov

For this compound, the presence of anionic lipids, such as phosphatidylglycerol (PG), would likely lead to electrostatic repulsion, thereby decreasing its binding affinity. Conversely, cationic lipids would enhance binding through favorable electrostatic interactions. Zwitterionic lipids, like phosphatidylcholine (PC), would present a more complex scenario where both electrostatic interactions with the phosphate (B84403) and choline (B1196258) groups and hydrophobic interactions with the acyl chains play a role. mdpi.com

Furthermore, the physical properties of the lipid bilayer, such as its fluidity and thickness, can impact peptide conformation. A more fluid bilayer can more readily accommodate the insertion of the peptide's hydrophobic residues. The ionization state of the glutamic acid and lysine side chains is also dependent on the local microenvironment, which can be significantly different at the lipid-water interface compared to the bulk aqueous phase. acs.org For instance, the pKa of a glutamic acid residue can be significantly shifted in the low dielectric environment of the membrane interface. acs.org

The orientation of a peptide within a lipid bilayer provides insights into its mechanism of action. While direct experimental determination of the orientation of this compound within a bilayer is not available, molecular dynamics simulations of similar peptides offer potential models. Peptides with charged residues often adopt an orientation where the charged side chains can remain in contact with the aqueous phase or interact with the polar headgroups of the lipids, a concept sometimes referred to as the "snorkel" model. nih.gov

Given the sequence of this compound, it is plausible that upon interaction with a zwitterionic or cationic lipid bilayer, the peptide would lie parallel to the membrane surface. In this orientation, the glutamic acid and lysine side chains could form salt bridges and interact with the lipid headgroups, while the alanine residue could anchor the peptide to the hydrophobic core of the bilayer. The exact tilt angle and depth of insertion would be influenced by the specific lipid environment and the pH of the surrounding medium. nih.gov

Influence of Lipid Composition and Charge on Peptide Conformation and Binding

Oligomerization and Self-Assembly Properties

The ability of peptides to self-assemble into larger, ordered structures is a phenomenon of great interest in materials science and for understanding disease-related protein aggregation. The amphiphilic nature of this compound suggests a potential for such self-assembly.

Many peptides that interact with membranes exhibit concentration-dependent oligomerization. nih.gov This can be a cooperative process where the binding of one peptide molecule to the membrane facilitates the binding of others. nih.gov For this compound, as the peptide concentration increases, intermolecular interactions may become more favorable, leading to the formation of dimers, trimers, or higher-order oligomers.

Such association can be monitored using techniques like size-exclusion chromatography or analytical ultracentrifugation. Circular dichroism (CD) spectroscopy can also be used, as a change in the CD signal with increasing peptide concentration can indicate a conformational transition coupled with oligomerization. For some alanine-based peptides, concentration-dependent stabilization of α-helical structures has been observed. nih.gov

Peptides with alternating patterns of charged and hydrophobic residues have been shown to self-assemble into well-defined structures, such as β-sheets that form macroscopic membranes or interwoven filaments. nasa.govnih.gov The driving force for this assembly is often a combination of hydrophobic interactions, which drive the association of the nonpolar residues, and electrostatic interactions, such as the formation of salt bridges between oppositely charged side chains. nasa.gov

In the case of this compound, the presence of both lysine and glutamic acid residues allows for the potential formation of intermolecular salt bridges. These ionic interactions, coupled with the hydrophobic contribution of the alanine residue, could lead to the formation of ordered aggregates. Studies on peptides with similar compositions have shown that upon the addition of salt, which screens the electrostatic repulsion between like charges, these peptides can spontaneously assemble into stable structures. nih.govpnas.org The resulting structures can be highly stable and resistant to denaturation by heat or chemical agents. nih.gov

Table 2: Potential Self-Assembly Characteristics of this compound

Condition Expected Behavior Dominant Interactions Potential Resulting Structure
Low Concentration (Aqueous Buffer)Monomeric/Small OligomersIntramolecular interactions, hydrationDisordered or partially folded
High Concentration (Aqueous Buffer)OligomerizationIntermolecular electrostatic and hydrophobic interactionsDimers, trimers, etc.
High Concentration (with salt)Enhanced Self-AssemblyScreened repulsion, enhanced hydrophobic and ionic bondingβ-sheet aggregates, fibrils, or membranes

Note: This table presents hypothetical behaviors based on the properties of analogous peptides; specific experimental data for this compound are not available in the public domain.

Molecular and Cellular Mechanisms of Action of Lys Glu Glu Ala Glu

Modulation of Cellular Processes

The influence of short peptides on cellular behavior is a growing area of research. These peptides can act as signaling molecules, influencing gene expression, cell proliferation, and differentiation.

Regulation of Gene Activity and Cellular Differentiation via Chromatin Interactions

Short peptides have the ability to penetrate the cell and nuclear membranes to epigenetically regulate gene expression. researchgate.net This regulation can occur through several mechanisms, including interaction with histone proteins, which alters the accessibility of genes for transcription, and direct interaction with DNA. austinpublishinggroup.comresearchgate.net For instance, certain peptides can bind to specific DNA sequences or interact with histones to modulate gene expression. mdpi.com The regulation of gene expression is fundamental to controlling cell proliferation, differentiation, and other cellular processes. google.com.na

Peptides with sequences containing Lysine (B10760008) (Lys) and Glutamic acid (Glu) have been shown to be involved in the regulation of cellular differentiation. researchgate.netaustinpublishinggroup.com For example, the dipeptide Lys-Glu stimulates immune cell differentiation. austinpublishinggroup.com The tetrapeptide Ala-Glu-Asp-Gly has been found to regulate the expression of genes related to cell differentiation and can induce the differentiation of pluripotent cells into various tissues. researchgate.netnih.gov Molecular modeling has suggested that peptides like Ala-Glu-Asp-Gly can bind to histone proteins, potentially influencing the transcription of genes involved in neuronal differentiation. mdpi.com Given that Lys-Glu-Glu-Ala-Glu contains both Lys and Glu residues, it is plausible that it could participate in similar regulatory activities, influencing gene expression and cellular differentiation through interactions within the cell nucleus.

Influence on Cell Cycle Progression in Model Systems

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of diseases like cancer. Certain proteins and peptides can influence cell cycle progression. For example, the overexpression of the MLL5 protein has been shown to induce cell cycle arrest in the G1 phase, preventing cells from entering the S phase. pnas.org This suggests a role for specific protein domains in suppressing cellular growth.

Furthermore, the availability of nutrients like glucose and glutamine is crucial for cell cycle progression. pnas.org The enzymes involved in the metabolism of these substrates are themselves regulated throughout the cell cycle. pnas.org While direct evidence for this compound's effect on the cell cycle is not available, the presence of glutamic acid residues is noteworthy. Glutamine, a closely related amino acid, is essential for progression through the S phase into cell division. pnas.org This highlights the potential for peptides containing glutamic acid to influence metabolic pathways that are critical for cell cycle control.

Effects on Thymic Morphology and Function in Animal Models

The thymus gland is a primary lymphoid organ essential for the maturation of T-lymphocytes. The morphology and function of the thymus can be influenced by various factors, including peptides. Studies in animal models have shown that certain synthetic peptides can promote the recovery of thymic morphological structures. nih.gov For example, the peptides Lys-Glu-Asp-Gly and Ala-Glu-Asp-Gly have been shown to restore the structure of the thymus in hypophysectomized birds. nih.gov

Immunomodulatory Activities (in the context of Thymosin Alpha 1 and related peptides)

Thymosin Alpha 1 is a well-studied immunomodulatory peptide that plays a crucial role in the development and function of the immune system. tandfonline.comnih.gov The sequence this compound is found within the C-terminal region of Thymosin Alpha 1, suggesting it may be part of a biologically active epitope. tandfonline.com

Pathways of T-Cell Differentiation and Maturation

Thymosin Alpha 1 is known to be a key regulator of T-cell biology. tandfonline.com It promotes the differentiation and maturation of T-cell progenitor cells into functional CD4+ and CD8+ T-cells. nih.govwjgnet.comosdd.net This process is fundamental for establishing a competent adaptive immune system. The mechanism is thought to involve the augmentation of T-cell function, including the modulation of signaling pathways within the thymus. tandfonline.comosdd.net Thymosin Alpha 1 has been shown to influence the production of various T-cell populations and antagonize apoptosis in thymocytes. a4m.com

The immunomodulatory effects of Thymosin Alpha 1 are mediated, in part, through its interaction with Toll-like receptors (TLRs) on immune cells, which triggers signaling cascades that enhance immune responses. tandfonline.comswolverine.com By influencing T-cell differentiation and maturation, Thymosin Alpha 1 increases the pool of competent T-cells available to fight infections and malignancies. swolverine.com

Mechanisms of Cytokine Production and Secretion (e.g., IFN-γ, IL-2, IL-3)

A critical aspect of the immunomodulatory function of Thymosin Alpha 1 and related peptides is their ability to modulate the production and secretion of cytokines. Cytokines are signaling molecules that orchestrate immune responses. Thymosin Alpha 1 has been shown to stimulate the production of several key cytokines, including Interferon-gamma (IFN-γ), Interleukin-2 (B1167480) (IL-2), and Interleukin-3 (IL-3). osdd.neta4m.comnih.gov

The production of these cytokines enhances the activity of various immune cells. For example, IL-2 is crucial for the proliferation and activation of T-cells, while IFN-γ activates natural killer (NK) cells and macrophages. khavinson.info Thymosin Alpha 1 can stimulate the signaling pathways that lead to the production of these and other cytokines, thereby promoting a Th1-type immune response, which is important for clearing viral infections and anti-tumor immunity. wjgnet.comnih.gov It has also been shown to increase the expression of the IL-2 receptor, further enhancing the responsiveness of T-cells to this critical cytokine. osdd.net

Enhancement of Natural Killer (NK) Cell Activity

The enhancement of Natural Killer (NK) cell activity is a critical aspect of the innate immune response, particularly against viral infections and tumors. frontiersin.org Peptides containing sequences similar to or including this compound have been shown to modulate NK cell function.

One such peptide is Thymosin alpha 1 (Thymalfasin), a 28-amino acid polypeptide which contains the sequence -Glu-Glu-Ala-Glu- within its C-terminal region (specifically, Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH). angioproteomie.comosdd.net In vitro studies have demonstrated that Thymalfasin can activate natural killer cell-mediated cytotoxicity. osdd.net It is believed to augment immune function by stimulating various immune cells, including NK cells. a4m.com The mechanism is thought to be centered on the augmentation of T-cell function, which in turn can influence NK cell activity. osdd.net

Another related immunomodulator, Glatiramer acetate, which is a mixture of synthetic polypeptides composed of L-glutamic acid, L-alanine, L-lysine, and L-tyrosine, has been shown in vitro to promote the cytolytic activity of NK cells. frontiersin.org Similarly, the dipeptide L-glutamyl-L-tryptophan's anti-tumor effects in vivo have been shown to be dependent on the cytolytic activity of NK cells. nih.gov These findings suggest that peptides rich in glutamic acid, alanine (B10760859), and lysine can play a role in enhancing the cytotoxic capabilities of NK cells.

Table 1: Peptides Modulating NK Cell Activity

Peptide/Compound Constituent Amino Acids/Sequence Observed Effect on NK Cells Reference(s)
Thymalfasin Contains -Glu-Glu-Ala-Glu- and Lys Activates NK cell-mediated cytotoxicity. osdd.net angioproteomie.comosdd.neta4m.com
Glatiramer Acetate L-glutamic acid, L-alanine, L-lysine, L-tyrosine Promotes NK cell cytolytic activity. frontiersin.org frontiersin.org

Analysis of Lymphocyte Activation Events

Lymphocyte activation is a cornerstone of the adaptive immune response. Research into peptides containing the this compound sequence or its components indicates a role in modulating these events.

Thymalfasin has been shown to influence T-cell production and maturation in various in vitro assays. osdd.net It promotes the differentiation and maturation of T-cells, leading to increases in CD4+, CD8+, and CD3+ cells. osdd.net Furthermore, it stimulates the production of key cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) following activation by antigens, which are crucial for T-cell proliferation and function. osdd.neta4m.com

The tetrapeptide Ala-Glu-Asp-Gly has also been studied for its effects on lymphocyte activation. It has been found to activate the proliferation of lymphocytes in the thymus. khavinson.inforesearchgate.net This peptide regulates the expression of genes related to cytokines like IL-2, promoting its synthesis in spleen lymphocytes. khavinson.info This suggests that peptides containing Ala and Glu can directly influence the genetic and proliferative responses of lymphocytes. In one study, mutational analysis of the human 2B4 (CD244)/CD48 interaction, which is critical for regulating NK and T lymphocyte functions, highlighted the importance of specific Lys and Glu residues. nih.gov The study found that Lys(68) and Glu(70) in the V domain of the 2B4 receptor are essential for its interaction with its ligand CD48 and for the subsequent activation of human NK cells. nih.gov

Protein-Protein Interaction Modulations

The peptide this compound can participate in or influence a variety of protein-protein interactions, primarily through the electrostatic and hydrophobic properties of its amino acid side chains.

Inhibition of Receptor-Ligand Binding (e.g., β2 adrenergic receptor inhibition by related peptides)

While direct evidence for this compound inhibiting the β2 adrenergic receptor is not available, studies on related peptides demonstrate the principle of receptor-ligand inhibition. The β2-adrenergic receptor (β2AR) is a G-protein coupled receptor that plays a key role in various physiological functions. nih.gov

A synthetic peptide with the sequence Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe has been identified as an inhibitor of the interaction between the β2 adrenergic receptor and its ligand. biosynth.com This demonstrates that peptides containing Lys, Glu, and Ala can be designed to interfere with receptor binding. In another study using computational docking, the tripeptide Gly-Trp-Ile was identified as a potent lead for β2-adrenergic receptor blockade, while the dipeptide Leu-Lys also showed potential. derpharmachemica.com A separate investigation identified the intracellular tripeptide Arg-His-Trp as a potential agonist for the β2 adrenoceptor and also evaluated the binding affinity of Glu-Glu-Lys. biorxiv.org These examples underscore the potential for short peptides to modulate G-protein coupled receptor activity.

Interactions with Histone Proteins

Short peptides can interact with histone proteins, potentially modulating chromatin structure and gene expression. msu.ruresearchgate.net Research has shown that peptides such as Ala-Glu-Asp-Gly and Lys-Glu-Asp-Gly can bind to FITC-labeled wheat histones H1, H2B, H3, and H4. msu.ru The binding is thought to be site-specific and depends on the primary structures of both the peptide and the histone. msu.ru The interaction appears to involve the N-terminal regions of the histones. msu.ru

The presence of charged amino acids like Lysine (positive) and Glutamic acid (negative) is crucial for these interactions. msu.ru For instance, the peptide Testagen (Lys-Glu-Asp-Gly), which contains a lysine residue, binds similarly to all histone H1 subfractions. msu.ru The interaction of Lys and Glu can be both electrostatic and hydrophobic. researchgate.net It is suggested that these site-specific interactions of short peptides with histone tails could serve as epigenetic mechanisms to regulate gene activity. msu.ru Furthermore, synthetic proteins like poly(Lys-Ala) and poly(Glu-Lys) have been used to study the role of charged amino acids in protein-membrane interactions, which is relevant to how histones might interact with the nuclear envelope. physiology.org

Table 2: Interaction of Short Peptides with Histones

Peptide Interaction with Histones Key Findings Reference(s)
Ala-Glu-Asp-Gly Binds to histones H1, H2B, H3, and H4. Interaction is site-specific; involves N-terminal histone regions. msu.ru
Lys-Glu-Asp-Gly Binds to all histone H1 subfractions. Positively charged Lys residue influences binding. msu.ru

Modulation of Enzyme Activity (e.g., plasminogen activation and proteolysis)

The amino acids Lysine and Glutamic acid are central to the activity of the fibrinolytic system, specifically in the activation of plasminogen. Plasminogen is the zymogen of the enzyme plasmin, which degrades fibrin (B1330869) clots. nih.gov

Plasminogen circulates predominantly in a form with an N-terminal glutamic acid, known as Glu-plasminogen. google.compractical-haemostasis.com During fibrinolysis, Glu-plasminogen can be converted to Lys-plasminogen through proteolytic cleavage by plasmin. nih.gov This conversion happens via the cleavage of the peptide bond on the carboxyl side of lysine residues (specifically Lys76-Lys77) in the N-terminal region of Glu-plasminogen. practical-haemostasis.comnih.gov

Lys-plasminogen is a significant intermediate because it is activated to plasmin more rapidly than Glu-plasminogen and has a higher affinity for fibrin. nih.govgoogle.com This process represents a positive feedback mechanism where the formation of Lys-plasminogen within a clot accelerates further plasminogen activation. nih.gov This enzymatic modulation, which is fundamentally a process of proteolysis, is critically dependent on the presence and specific location of both Glu and Lys residues within the plasminogen molecule.

Impact on Protein Crystallization and Stability

The constituent amino acids of this compound have a recognized impact on the physical properties of proteins, including their stability and propensity to crystallize. It is hypothesized that surface residues with high conformational entropy, such as lysine and glutamic acid, can impede protein crystallization. psu.edunih.gov

A strategy known as surface-entropy reduction involves mutating surface Lys and/or Glu residues to alanine. iucr.org Alanine has a smaller, uncharged side chain with lower conformational entropy. This substitution can generate epitopes that are more readily incorporated into crystal contacts without a significant entropic penalty. psu.edu

Lys→Ala and Glu→Ala Mutations: Studies on the protein RhoGDI showed that mutating surface lysines and glutamates to alanines resulted in an enhanced tendency for the protein to crystallize. psu.edunih.gov In one case, a Glu to Ala mutation led to crystals that diffracted to a significantly higher resolution. psu.edu

Lys→Arg Mutations: Similarly, Lys to Arg mutations have also been shown to increase the likelihood of crystallization compared to the wild-type protein, though perhaps not as effectively as Lys to Ala mutations. nih.gov

The stability of protein structures can also be influenced by these amino acids. A study on synthetic alpha-helical coiled coils used a repeating heptad sequence of Glu-Ile-Glu-Ala-Leu-Lys-Ala. nih.gov The stability of these structures, which are held together by hydrophobic interactions and interchain salt bridges between lysine and glutamic acid, was shown to increase with peptide chain length. nih.gov However, mutating surface Glu residues can sometimes negatively affect a protein's stability, even while improving its crystallizability. psu.edunih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Thymosin alpha 1 (Thymalfasin)
Glatiramer acetate
L-glutamyl-L-tryptophan
Ala-Glu-Asp-Gly (Epitalon)
Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe
Gly-Trp-Ile
Leu-Lys
Arg-His-Trp
Glu-Glu-Lys
Lys-Glu-Asp-Gly (Testagen)
Ala-Glu-Asp-Arg (Cardiogen)
poly(Lys-Ala)
poly(Glu-Lys)
Glu-plasminogen
Lys-plasminogen
RhoGDI

Structure-Activity Relationship (SAR) Studies

The biological activity of a peptide is intrinsically linked to its primary sequence and the three-dimensional structure it adopts. For this compound, the arrangement of charged, polar, and nonpolar residues is critical. The peptide features a positively charged lysine at the N-terminus, followed by a series of negatively charged glutamic acid residues interspersed with a small, nonpolar alanine. This unique combination of charges and hydrophobicity likely dictates its interaction with cellular targets.

Identification of Critical Amino Acid Residues for Biological Function

The specific sequence of this compound suggests that each amino acid plays a distinct role in its potential biological function. The charged residues, in particular, are often key determinants of a peptide's activity.

Lysine (Lys): The N-terminal lysine provides a positive charge, which is often crucial for the initial interaction with negatively charged cell membranes or specific domains on receptor proteins. The presence of a basic amino acid like lysine at or near the terminus is a common feature in many biologically active peptides, including those with immunomodulatory or antimicrobial properties. tandfonline.com The long, flexible side chain of lysine, terminating in an amino group, can engage in specific hydrogen bonding and electrostatic interactions with target molecules.

Glutamic Acid (Glu): The three glutamic acid residues contribute significant negative charges to the peptide. This high density of negative charge can be critical for binding to positively charged regions on target proteins or for coordinating with metal ions. In some peptides, consecutive acidic residues like the Glu-Glu motif are essential for their biological effects. For instance, in certain "delicious peptides" derived from food proteins, the central acidic tripeptide Asp-Glu-Glu was found to be a key contributor to its characteristic taste, highlighting the importance of such sequences in molecular recognition. unc.edu

Alanine (Ala): The central alanine residue is small and nonpolar. While it may not directly participate in binding interactions in the same way as the charged residues, it plays a crucial structural role. Alanine can act as a spacer, providing the correct distance and orientation for the flanking glutamic acid residues to interact optimally with their target. Its small size also affords conformational flexibility to the peptide backbone.

Research on immunologically active peptides from sources like Alaska Pollock has indicated that fragments rich in glutamic acid, alanine, and lysine often exhibit significant activity. nih.gov This observation lends further support to the idea that the specific combination of these residues in the this compound sequence is fundamental to its function.

Table 1: Putative Roles of Individual Amino Acid Residues in this compound

Amino AcidPositionKey CharacteristicsPostulated Functional Role
Lysine (Lys) 1Positively charged, basicInitial electrostatic interaction with target, receptor binding
Glutamic Acid (Glu) 2Negatively charged, acidicBinding to positively charged sites, metal ion coordination
Glutamic Acid (Glu) 3Negatively charged, acidicEnhancing binding affinity, structural conformation
Alanine (Ala) 4Small, nonpolarStructural spacer, conformational flexibility
Glutamic Acid (Glu) 5Negatively charged, acidicC-terminal interaction, solubility

Impact of Amino Acid Substitutions and Truncations on Activity

Modifying the sequence of this compound through amino acid substitutions or by removing residues (truncation) can provide profound insights into its structure-activity relationship. While direct studies on this specific pentapeptide are limited, principles derived from related research can infer the likely outcomes of such modifications.

Amino Acid Substitutions:

Replacing specific amino acids can dramatically alter the peptide's biological activity.

Substitution of Charged Residues: Replacing lysine or glutamic acid with neutral amino acids like alanine would likely diminish or abolish activity by eliminating key electrostatic interactions. For example, in studies of bone sialoprotein, mutating the Arg-Gly-Asp (RGD) cell attachment motif to Lys-Ala-Glu (KAE) resulted in a loss of function, demonstrating the critical and non-interchangeable roles of specific charged residues in that context. ahajournals.org Similarly, substituting the glutamic acid residues could disrupt necessary binding.

Conservative vs. Non-Conservative Substitutions: A conservative substitution, such as replacing glutamic acid with another acidic amino acid like aspartic acid (Asp), might retain some level of activity, although potentially altered. Aspartic acid has a shorter side chain than glutamic acid, which could affect the precise geometry of interaction. A non-conservative substitution, such as replacing glutamic acid with a basic residue like lysine, would drastically change the peptide's charge distribution and likely lead to a loss of its original function, or potentially the gain of a new, unrelated activity.

Substitution of Alanine: Replacing the central alanine with a larger, bulkier nonpolar amino acid like leucine (B10760876) or valine could sterically hinder the proper folding of the peptide and its interaction with a target. Conversely, substituting it with a polar residue like serine could introduce new hydrogen bonding capabilities, which may or may not be beneficial for its activity.

Truncations:

Removing amino acids from either the N- or C-terminus can help identify the minimal sequence required for activity.

N-terminal Truncation: Removal of the N-terminal lysine would result in the tetrapeptide Glu-Glu-Ala-Glu. This would eliminate the positive charge and likely disrupt any initial binding events mediated by this residue, leading to a significant loss of activity.

The study of immunomodulatory peptides from casein hydrolysates identified a longer peptide, Trp-Tre-Ala-Glu-Glu-Lys-Glu-Leu, which contains a sequence similar to our target peptide. researchgate.net The activity of such a larger peptide suggests that the core "Ala-Glu-Glu-Lys-Glu" sequence may be part of a larger active domain, and that truncations could significantly impact its biological effect.

Table 2: Predicted Impact of Substitutions and Truncations on the Activity of this compound

ModificationExample PeptidePredicted Effect on ActivityRationale
Substitution (Charge Neutralization) Ala-Glu-Glu-Ala-GluSignificant Decrease / AbolitionRemoval of critical N-terminal positive charge for initial binding.
Substitution (Charge Inversion) Arg-Glu-Glu-Ala-GluAltered or Lost ActivityChange in the nature of the positive charge (guanidinium vs. amino group) affecting specific interactions.
Substitution (Conservative) Lys-Asp-Glu-Ala-GluPotentially Retained or Reduced ActivityShorter side chain of Aspartic Acid may alter binding geometry compared to Glutamic Acid.
Substitution (Non-Conservative) Lys-Lys-Glu-Ala-GluSignificant Alteration or Loss of ActivityDrastic change in charge distribution within the peptide core.
N-terminal Truncation Glu-Glu-Ala-GluSignificant Decrease / AbolitionLoss of the N-terminal Lysine and its associated positive charge.
C-terminal Truncation Lys-Glu-Glu-AlaLikely Decrease in ActivityRemoval of the C-terminal acidic residue, altering overall charge and C-terminal interactions.

Interactions with Specific Biomolecules

Nucleic Acid Binding Studies

The structure of Lys-Glu-Glu-Ala-Glu, featuring both basic and acidic residues, suggests a potential for interaction with nucleic acids like DNA and RNA.

While direct studies on the DNA binding of the pentapeptide this compound are not available, the roles of its constituent amino acids in DNA interactions are well-documented within larger protein contexts. The binding of proteins to DNA is a critical process for the regulation of gene expression.

Lysine (B10760008) (Lys), a positively charged amino acid, is frequently involved in stabilizing DNA binding through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov Conversely, glutamic acid (Glu), a negatively charged residue, can contribute to sequence-specific DNA binding. This is achieved through a delicate balance between electrostatic repulsion from the DNA backbone and the formation of specific hydrogen bonds with nucleobases, particularly cytosine. pnas.org Alanine (B10760859) (Ala), a neutral and small amino acid, can also influence binding affinity; substitutions of key binding residues with alanine often result in reduced binding. nih.gov

In the context of transcription factors, the interplay between attractive and repulsive forces from charged amino acids is crucial for target site selection. Acidic residues like glutamic acid can act as "negative selectors," reducing affinity for non-target DNA sequences and thereby enhancing specificity. pnas.org

Table 1: General Roles of Constituent Amino Acids in DNA Binding

Amino Acid Charge (at neutral pH) General Role in DNA Binding
Lysine (Lys) Positive Electrostatic attraction to the phosphate backbone, stabilizing the protein-DNA complex. nih.gov
Glutamic Acid (Glu) Negative Can form specific hydrogen bonds with bases (e.g., cytosine) but also creates repulsive forces with the phosphate backbone, contributing to binding specificity. pnas.org

| Alanine (Ala) | Neutral | Can participate in hydrophobic interactions and its substitution for charged residues often impacts binding affinity. nih.gov |

DNA methylation is a key epigenetic modification that can influence the binding of proteins to DNA. The methylation of cytosine within a CpG dinucleotide can either inhibit or, in some cases, enhance the binding of transcription factors. nih.gov

The recognition of methylated DNA is often mediated by specific protein domains, such as the CXXC domain which binds to unmethylated CpG DNA, or by proteins that specifically recognize methylated sites. nih.govnih.gov The binding of these proteins can be influenced by the surrounding amino acid sequence. For instance, studies on DNA methyltransferases like DNMT3A have shown that specific amino acids, such as arginine, contribute to the flanking-sequence preference for methylation. oup.com While there is no direct evidence linking this compound to DNA methylation recognition, the charged residues within the peptide could theoretically influence the local electrostatic environment, potentially affecting the binding of methylation-related proteins.

The process of in vitro transcription (IVT) to synthesize RNA can be influenced by various factors, including the components of the reaction mixture. mdpi.com While the direct effect of the this compound peptide on RNA synthesis has not been reported, studies on RNA polymerases have shown that the amino acid composition of the enzyme is critical for its activity. inrs.ca For example, mutations in key residues of RNA polymerase, such as substituting a lysine with a glutamic acid, can alter the enzyme's activity and the formation of productive pre-initiation complexes. inrs.ca This highlights the potential for peptides containing such residues to modulate the function of enzymes involved in RNA synthesis, although the specific impact of this compound remains to be investigated.

Influence on DNA Methylation Recognition

Protein Complex Formation and Dynamics

The amino acid sequence of this compound suggests it may participate in protein-protein interactions, a fundamental aspect of cellular function.

Plasminogen, a key protein in the fibrinolytic system, contains specialized structures known as kringle domains. These domains possess lysine-binding sites (LBS) that are crucial for their interaction with other proteins, such as fibrin (B1330869) and α2-antiplasmin. usbio.netplos.org The binding to these sites is often mediated by C-terminal lysine residues on other proteins.

The this compound peptide, with its N-terminal lysine, could potentially interact with these lysine-binding sites. The affinity of these interactions can vary, with plasminogen having both high and low-affinity lysine-binding sites. usbio.net The presence of glutamic acid residues in the peptide could also play a role, as electrostatic interactions are important in these binding events. For example, the interaction between α2-plasmin inhibitor and plasminogen kringle domains is mediated by lysine residues on the inhibitor. nih.gov

Table 2: Examples of Kringle Domain Interactions

Protein/Domain Binding Partner Key Residues/Features
Plasminogen (Glu-plg) Fibrin Lysine-binding sites (LBS) on kringle domains. plos.org
Plasminogen (Glu-Pg) IGFBP-3 Lysine-binding sites within kringle domains. physiology.org

| α2-plasmin inhibitor | Plasminogen Kringle Domains | C-terminal lysine residues. nih.gov |

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a vital role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). google.comnih.gov Some endogenous molecules can also interact with and modulate TLR activity.

One such molecule is Thymosin Alpha 1 (also known as Thymalfasin), a 28-amino acid peptide with immunomodulatory properties. osdd.net The sequence of Thymosin Alpha 1 is Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH. osdd.net Notably, the C-terminal region of this peptide is -Glu-Glu-Ala-Glu-Asn, which bears a strong resemblance to the C-terminal portion of the this compound peptide. In vitro studies have demonstrated that Thymalfasin can upregulate the expression of TLR2 and TLR9. osdd.net This suggests that peptides with similar sequences might have the potential to interact with and modulate the function of TLRs. The binding of ligands to TLRs is a complex process influenced by the specific amino acid composition of both the ligand and the receptor. semanticscholar.orgoup.com

Binding to Specific Protein Domains (e.g., plasminogen kringle domains)

Membrane Interactions at the Molecular Level

While direct studies on this compound are not available, the principles of peptide-membrane interactions can be discussed in a general context. The interaction process typically begins with the peptide, initially in an aqueous solution, binding to the membrane surface. mdpi.com This initial binding is often driven by electrostatic attraction between charged residues in the peptide and the phospholipid headgroups of the membrane. nih.gov Following binding, the peptide may undergo conformational changes, such as folding into an α-helix, which facilitates its insertion into the hydrophobic core of the bilayer. nih.gov

Peptide Insertion and Translocation Mechanisms

There is no specific data describing the insertion or translocation mechanisms for the this compound peptide. Generally, short, charged peptides can interact with membranes, but their ability to deeply insert or translocate is highly sequence-dependent. The presence of a single lysine residue provides a positive charge, while the three glutamic acid residues confer a significant negative charge, resulting in a net negative charge at physiological pH. This high net charge might favor strong electrostatic interactions with the membrane surface, particularly with zwitterionic or positively charged lipid headgroups, but could also create a significant energy barrier for insertion into the hydrophobic membrane core. nih.gov

Peptide translocation across a membrane is a complex process that can occur through various proposed mechanisms, such as the formation of transient pores or direct passage, often influenced by the peptide's concentration and the lipid composition of the membrane. researchgate.net For a peptide like this compound, the repetitive glutamic acid sequence might play a role in its interaction with divalent cations (like Ca²⁺) at the membrane surface, which could potentially modulate its binding and subsequent behavior, though this is speculative without direct experimental evidence.

Alterations in Membrane Microviscosity

No research findings were identified that specifically investigate the effect of the this compound peptide on membrane microviscosity. Membrane microviscosity, or fluidity, is a critical property of biological membranes that affects the function of membrane proteins and transport processes. rsc.org

The insertion of molecules, including peptides, into the lipid bilayer can alter its packing and, consequently, its fluidity. mdpi.com For instance, some peptides are known to disrupt lipid packing, leading to an increase in membrane fluidity (a decrease in microviscosity), while others may order the lipid acyl chains, causing a decrease in fluidity. mdpi.comacs.org The impact of a peptide on microviscosity depends on factors such as its size, shape, charge, and depth of insertion. Without experimental data from techniques like fluorescence anisotropy or molecular dynamics simulations for this compound, any potential effects on membrane microviscosity remain unknown.

Computational and Theoretical Studies of Lys Glu Glu Ala Glu

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are powerful tools for exploring the dynamic nature of peptides. These methods can predict how Lys-Glu-Glu-Ala-Glu behaves in a physiological environment, providing a window into its structural flexibility and interaction capabilities that are often difficult to capture with experimental techniques alone.

Atomistic and Coarse-Grained Molecular Dynamics Simulations

Molecular Dynamics (MD) simulation is a computational method that calculates the time-dependent behavior of a molecular system. For this compound, MD simulations would reveal its conformational dynamics in solution, its interaction with solvent molecules, and its intrinsic flexibility.

Atomistic Molecular Dynamics (AMD) simulations would treat every atom of the peptide and the surrounding solvent (typically water) explicitly. This high level of detail allows for a precise analysis of specific interactions, such as the formation and breaking of hydrogen bonds and salt bridges involving the charged side chains of Lysine (B10760008) (Lys) and Glutamic acid (Glu). AMD is essential for understanding how the peptide's local structure fluctuates over time.

Coarse-Grained Molecular Dynamics (CG-MD) simulations offer a more computationally efficient alternative by grouping several atoms into single interaction centers or "beads." While sacrificing atomic detail, CG-MD allows for the simulation of much longer timescales and larger systems. This approach would be suitable for studying large-scale conformational changes of this compound, its self-assembly into larger aggregates, or its interaction with extensive biological structures like cell membranes.

The table below illustrates typical parameters that would be defined for conducting MD simulations on the this compound peptide.

ParameterAtomistic Simulation ExampleCoarse-Grained Simulation ExampleDescription
Force FieldCHARMM36, AMBERff19SBMARTINI, SIRAHA set of parameters used to calculate the potential energy of the system's atoms or beads.
Water ModelTIP3P, SPC/EStandard MARTINI waterDefines the properties of the solvent molecules in the simulation.
System Size~50,000 atoms~5,000 beadsThe total number of particles included in the simulation box.
Simulation Time100s of nanoseconds (ns)10s of microseconds (µs)The total duration of the simulated physical time.
Temperature310 K (37 °C)310 K (37 °C)The temperature at which the simulation is run, typically human body temperature.
Pressure1 bar1 barThe pressure at which the simulation is run, corresponding to atmospheric pressure.

Conformational Sampling and Free Energy Calculations

A key goal of simulating this compound is to map its conformational landscape—the collection of all possible three-dimensional shapes it can adopt. Due to its five amino acids and flexible side chains, the peptide can exist in numerous conformations. Enhanced sampling techniques are often required to explore this landscape efficiently.

Methods like Replica Exchange Molecular Dynamics (REMD) or Metadynamics would be employed to overcome energy barriers and sample a wider range of structures than is possible with standard MD. The resulting trajectory data can be used to calculate the free energy surface (FES) of the peptide. The FES is a plot that maps the free energy of the system as a function of specific geometric variables (e.g., the distance between two residues or the radius of gyration). Minima on this surface correspond to the most stable, and thus most probable, conformations of the peptide.

Protein-Peptide Docking and Binding Site Prediction

To understand the biological function of this compound, it is crucial to identify its potential protein binding partners. Protein-peptide docking is a computational technique used to predict the preferred orientation and conformation of a peptide when it binds to a target protein. google.com

Docking algorithms would take the 3D structure of a potential target protein and a set of possible conformations of this compound (often generated from MD simulations) and predict the most stable binding mode. These predictions are evaluated using a scoring function that estimates the binding affinity. Flexible docking, which allows both the peptide and the protein's side chains to move, can provide a more realistic prediction of the binding interface. google.com This approach would be instrumental in forming hypotheses about the peptide's mechanism of action, for instance, by predicting its interaction with enzymes or receptors involved in inflammatory pathways.

Quantum Chemical Calculations

Quantum chemistry provides a highly detailed view of molecules by solving the equations of quantum mechanics. These methods are computationally intensive and are typically applied to static structures or small systems, but they offer unparalleled accuracy for understanding electronic properties and chemical bonding.

Ab Initio and Density Functional Theory (DFT) for Electronic Structure

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. For this compound, these calculations could be performed on specific, representative conformations (e.g., those identified as stable from free energy calculations) to analyze the peptide's electronic structure.

DFT, in particular, is a widely used method that balances accuracy and computational cost. A DFT analysis would yield information on:

Molecular Orbitals: The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding chemical reactivity.

Electrostatic Potential: The charge distribution across the peptide, highlighting the highly negative regions of the glutamate (B1630785) residues and the positive region of the lysine residue.

Vibrational Frequencies: Predicted infrared and Raman spectra that can be compared with experimental data to validate the computed structure.

Analysis of Inter-residue Interactions and Hydrogen Bonding Networks

Quantum chemical calculations are exceptionally well-suited for analyzing the non-covalent interactions that stabilize a peptide's structure. For this compound, this would involve a detailed study of:

Hydrogen Bonds: The strength and geometry of hydrogen bonds between the backbone amide groups and carbonyl oxygens, as well as those involving the side chains.

Salt Bridges: The powerful electrostatic interaction between the positively charged amino group of the Lysine side chain and the negatively charged carboxylate groups of the Glutamic acid side chains. Quantum calculations can precisely quantify the energy of these interactions.

Van der Waals Forces: The weaker, but collectively significant, interactions between nonpolar groups, such as the methyl group of Alanine (B10760859) (Ala).

Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) could be applied to the electron density obtained from DFT calculations to precisely locate and characterize these bonds, providing a definitive map of the internal forces holding the peptide in its preferred shapes.

The table below summarizes the types of insights that quantum chemical calculations would provide for the this compound peptide.

Computational MethodInformation Yielded for this compoundSignificance
Density Functional Theory (DFT)Electron density, molecular orbitals (HOMO/LUMO), electrostatic potential map.Reveals charge distribution, sites of potential chemical reactivity, and overall electronic character.
Quantum Theory of Atoms in Molecules (QTAIM)Identification and characterization of bond critical points for non-covalent interactions.Provides a rigorous definition and quantification of hydrogen bonds and salt bridges.
Natural Bond Orbital (NBO) AnalysisAnalysis of charge transfer between orbitals involved in bonding.Quantifies the strength and nature of donor-acceptor interactions in hydrogen bonds.
Frequency CalculationsPredicted vibrational spectra (IR, Raman).Allows for direct comparison with experimental spectroscopic data to confirm structural predictions.

In Silico Mutagenesis and Rational Peptide Design

Rational peptide design for this compound would begin with a computational model of its three-dimensional structure. This can be predicted using homology modeling if a similar peptide's structure is known, or through ab initio methods. Once a model is established, molecular dynamics simulations can be run to understand its conformational flexibility and the interactions between its amino acid residues in an aqueous environment.

In silico mutagenesis would then be performed by systematically replacing one or more amino acids in the sequence and calculating the resulting changes in the peptide's properties. For instance, substitutions could be designed to alter the peptide's net charge, hydrophobicity, or its ability to form specific secondary structures like an α-helix or β-sheet. Computational tools can predict the stability of these mutant peptides and their binding energy to a target protein. For example, studies on other peptides have shown that strategic placement of charged residues like Lysine (Lys) and Glutamic acid (Glu) can significantly influence interactions and stability. njit.edunih.gov

Below is a hypothetical data table illustrating the types of changes that could be explored through in silico mutagenesis of this compound. The predicted effects are based on the general physicochemical properties of the amino acids.

Original PeptideMutant PeptidePosition of MutationType of MutationPredicted Effect on Peptide Properties
This compoundAla -Glu-Glu-Ala-Glu1Charge NeutralizationReduction of positive charge; potential decrease in electrostatic interactions with negatively charged binding partners.
This compoundLys-Ala -Glu-Ala-Glu2Charge NeutralizationDisruption of potential salt bridge with Lys1; altered local conformation.
This compoundLys-Glu-Glu-Gly -Glu4Increased FlexibilityIntroduction of a more flexible Glycine residue could alter the peptide backbone's conformational freedom.
This compoundLys-Gln -Glu-Ala-Glu2Charge to PolarReplacement of a negatively charged residue with a polar, uncharged one, potentially altering hydrogen bonding capabilities.
This compoundLys-Glu-Glu-Ala-Lys 5Charge InversionChange from a net negative charge to a neutral or positive charge at the C-terminus, significantly altering electrostatic properties.

This table is for illustrative purposes and the predicted effects are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Function

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the structural properties of a series of compounds and their biological activity. For peptides like this compound, QSAR can be used to predict the activity of new, unsynthesized analogs, thereby guiding rational design efforts.

A QSAR study on a series of analogs of this compound would involve several steps. First, a dataset of peptides with known activities (e.g., binding affinity to a receptor, enzymatic inhibition) would be required. Then, for each peptide, a set of numerical descriptors representing its structural and physicochemical properties would be calculated. These descriptors can be derived from the amino acid sequence and can represent properties like hydrophobicity, steric bulk, and electronic charge distribution.

Several types of amino acid descriptors are commonly used in peptide QSAR, including:

Z-scales: These are based on experimental data from NMR spectroscopy and describe the hydrophobicity, steric properties, and electronic properties of each amino acid.

VHSE (hydrophobic, steric, and electronic properties derived from a principal component analysis of a large number of experimental and theoretical descriptors): These descriptors also capture the main physicochemical properties of the amino acids.

SVHEHS: A descriptor set that further refines the representation of amino acid properties.

Once the descriptors are calculated, a mathematical model is built using statistical methods like Partial Least Squares (PLS) to correlate the descriptors with the observed biological activity. rsc.org The resulting QSAR model can then be used to predict the activity of new peptide sequences. Studies on other pentapeptides have successfully used such models to predict activities like the inhibition of the angiotensin-converting enzyme (ACE). rsc.org

Below is a hypothetical QSAR data table for a series of this compound analogs. The descriptors and activity values are for illustrative purposes to demonstrate the principle of a QSAR model.

Peptide SequenceZ1 (Hydrophobicity)Z2 (Steric)Z3 (Electronic)Predicted Activity (IC₅₀, µM)
This compound-3.451.892.5415.2
Ala -Glu-Glu-Ala-Glu-2.981.552.0125.8
Lys-Ala -Glu-Ala-Glu-3.121.952.1518.9
Lys-Glu-Glu-Gly -Glu-3.511.332.6212.5
Lys-Glu-Glu-Ala-Ala -3.011.672.2222.1

This table presents hypothetical data for illustrative purposes. The descriptor values are representative and the predicted activities are not based on experimental results for this specific peptide series.

The development of a robust QSAR model for this compound and its analogs could significantly accelerate the discovery of new peptides with desired biological functions, reducing the need for extensive and costly experimental synthesis and testing.

Advanced Analytical Methodologies in Lys Glu Glu Ala Glu Research

Mass Spectrometry (MS) Techniques

Mass spectrometry has become an indispensable tool in proteomics and peptidomics, offering unparalleled sensitivity and specificity for the analysis of peptides like Lys-Glu-Glu-Ala-Glu. Various MS-based approaches are employed to gain a holistic understanding of this peptide.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of peptides and proteins. ucsf.edunih.gov In ESI-MS, the peptide solution is sprayed through a highly charged needle, creating fine, charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with multiple charges. ucsf.edulibretexts.org These multiply charged ions allow for the analysis of high-mass molecules on mass analyzers with a limited mass-to-charge (m/z) range. sc.edu

For this compound, ESI-MS would be used to confirm its theoretical molecular weight. The process involves dissolving the peptide in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile (B52724) with a small amount of acid (e.g., formic acid) to facilitate protonation. ucsf.edu The resulting mass spectrum would display a series of peaks, each corresponding to the peptide with a different number of positive charges (e.g., [M+H]⁺, [M+2H]²⁺). By deconvoluting this series of m/z values, the precise molecular mass of the peptide can be determined with high accuracy, typically in the low parts per million (ppm) range. ucsf.edunih.gov

Table 1: Theoretical Molecular Weight of this compound

Amino AcidFormulaMonoisotopic Mass (Da)
Lysine (B10760008) (Lys)C₆H₁₄N₂O₂146.1055
Glutamic Acid (Glu)C₅H₉NO₄147.0532
Glutamic Acid (Glu)C₅H₉NO₄147.0532
Alanine (B10760859) (Ala)C₃H₇NO₂89.0477
Glutamic Acid (Glu)C₅H₉NO₄147.0532
Total (this compound) C₂₄H₄₀N₆O₁₂ 632.2654
Note: The total molecular weight is calculated based on the sum of the residues minus the mass of four water molecules lost during peptide bond formation.

Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing (CID, HCD, ETD, EThcD)

Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing. nih.gov In an MS/MS experiment, the precursor ion of the peptide of interest (in this case, the protonated this compound ion) is isolated and then fragmented by collision with an inert gas or by other means. The resulting fragment ions are then mass-analyzed to produce a fragment ion spectrum. The pattern of fragment ions reveals the amino acid sequence of the peptide. uab.edu Several fragmentation techniques are available, each providing complementary information.

Collision-Induced Dissociation (CID): This is a widely used fragmentation method where the precursor ion's kinetic energy is increased, and it is collided with a neutral gas. This process typically results in the cleavage of the peptide backbone, producing b- and y-type fragment ions. uab.eduresearchgate.net The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination. uab.edu

Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that occurs in a separate collision cell. It generally produces a greater abundance of fragment ions compared to traditional CID, leading to more comprehensive sequence coverage. researchgate.net For peptides, HCD spectra are often rich in b- and y-type ions, facilitating confident sequence identification. researchgate.netnih.gov

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone, primarily producing c- and z-type fragment ions. researchgate.netacs.org A key advantage of ETD is its ability to preserve post-translational modifications (PTMs) that are often labile under CID or HCD conditions. acs.org

Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): EThcD is a hybrid fragmentation technique that combines ETD and HCD. nih.govacs.org This dual fragmentation approach generates a rich spectrum containing b, y, c, and z ions in a single experiment. nih.gov The complementary nature of the fragment ions produced by EThcD can significantly increase peptide sequence coverage and the confidence of peptide identification. acs.org

Table 2: Comparison of MS/MS Fragmentation Techniques for Peptide Sequencing

Fragmentation TechniquePrimary Fragment IonsKey Advantages
Collision-Induced Dissociation (CID)b, yWidely available, effective for doubly charged peptides. researchgate.net
Higher-Energy Collisional Dissociation (HCD)b, yHigh fragmentation efficiency, good for high-resolution mass analyzers. researchgate.net
Electron Transfer Dissociation (ETD)c, zPreserves labile post-translational modifications. acs.org
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)b, y, c, zProvides comprehensive sequence coverage in a single spectrum. nih.gov

Ion Mobility Spectrometry (IMS) for Isomeric Separation and Conformational Analysis

Ion mobility spectrometry (IMS) is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.govtandfonline.com When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, allowing for the differentiation of isomeric and even isobaric peptides that cannot be distinguished by MS alone. researchgate.net For a peptide like this compound, IMS can be used to separate potential isomers, such as those with D-amino acid substitutions or different linkage patterns, which would have different collision cross-sections (CCS). tandfonline.com Furthermore, IMS can provide insights into the peptide's gas-phase conformation, as different folded structures will exhibit different drift times through the ion mobility cell. acs.org

Quantitative Proteomics and Peptidomics Approaches (e.g., SRM, PRM)

Quantitative analysis of this compound in complex biological samples can be achieved using targeted proteomics techniques like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM). nih.govcreative-proteomics.com Both methods offer high sensitivity and specificity for quantifying predefined target peptides. nih.govmaccosslab.org

Selected Reaction Monitoring (SRM): In SRM, a specific precursor ion (from the target peptide) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific fragment ion is selected in the second mass analyzer for detection. maccosslab.org By monitoring one or more of these "transitions" (precursor-fragment pairs), highly specific and sensitive quantification can be achieved. nih.gov

Parallel Reaction Monitoring (PRM): PRM is a more recent targeted technique that also begins with the selection of a specific precursor ion. However, instead of monitoring only a few fragment ions, a high-resolution mass analyzer is used to detect all fragment ions simultaneously. creative-proteomics.comcreative-proteomics.com This provides a full MS/MS spectrum for the target peptide, increasing the confidence of identification and quantification. creative-proteomics.commdpi.com PRM combines the targeting of SRM with the high-resolution capabilities of modern mass spectrometers. creative-proteomics.com

These quantitative methods often employ stable isotope-labeled internal standards of the target peptide for accurate quantification. sigmaaldrich.com

Chromatographic Separation Methods

Chromatography is essential for the purification and purity assessment of synthetic peptides and for separating them from complex mixtures prior to mass spectrometric analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-performance liquid chromatography (HPLC) is a fundamental technique for the analysis and purification of peptides. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides like this compound. hplc.eu In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent system, typically a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eu

Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. The purity of a synthetic this compound sample can be assessed by analyzing the chromatogram for the presence of a single major peak. usbio.net The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. For isolation, fractions corresponding to the main peak can be collected. hplc.eu

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). creative-proteomics.comtandfonline.com This technology utilizes columns packed with smaller sub-2 µm particles, which provides superior separation efficiency. creative-proteomics.com In the context of this compound research, UPLC is an invaluable tool for purity assessment of synthetic peptides and for quantifying the peptide in complex biological matrices. lcms.cz The high resolving power of UPLC can effectively separate the target pentapeptide from closely related impurities, such as deletion sequences, diastereomers, or by-products from peptide synthesis. lcms.cz

The separation in a typical reversed-phase UPLC method is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. tandfonline.com A gradient elution is commonly employed, where the concentration of an organic solvent like acetonitrile in the mobile phase is gradually increased. rsc.org This allows for the efficient elution of peptides with varying hydrophobicities. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase helps to improve peak shape and resolution by forming neutral ion pairs with the charged residues of the peptide. rsc.org Detection is typically performed using UV absorbance at wavelengths around 214-220 nm, where the peptide bond absorbs. rsc.org For more sensitive and specific quantification, UPLC systems can be coupled with mass spectrometry (UPLC-MS/MS). nih.govresearchgate.net

A typical UPLC method for the analysis of this compound would be developed by optimizing several key parameters to achieve the best possible separation from potential impurities.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

ParameterTypical SettingPurpose
Column Reversed-Phase C18, 1.7 µm particle size (e.g., 2.1 x 100 mm)Provides high-efficiency separation based on hydrophobicity. tandfonline.com
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to improve peak shape and provide counter-ions. rsc.org
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for eluting the peptide from the column. rsc.org
Gradient 5% to 50% Mobile Phase B over 10 minutesCreates a polarity gradient to separate peptides with different affinities.
Flow Rate 0.3 - 0.5 mL/minOptimized for small particle size columns to maintain high efficiency.
Column Temperature 40 - 60 °CImproves peak shape and can alter selectivity. tandfonline.com
Detection UV at 220 nm or MS/MS220 nm for general peptide bond detection; MS/MS for high specificity. rsc.orgnih.gov
Injection Volume 1 - 5 µLSmall volume is sufficient due to the high sensitivity of the system. researchgate.net

Capillary Electrophoresis (CE) for Charge and Size-Based Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their electrophoretic mobility in an electric field. nih.govfree.fr This mobility is a function of the analyte's charge-to-size ratio. sciex.com For a peptide like this compound, which contains both a basic residue (Lysine, Lys) and two acidic residues (Glutamic acid, Glu), CE offers a powerful alternative and complementary separation mechanism to reversed-phase chromatography. nih.govtaylorfrancis.com The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). sciex.com

In a technique known as Capillary Zone Electrophoresis (CZE), the most common form of CE, the pH of the BGE is crucial. sciex.com By selecting a BGE with a specific pH, the net charge of the peptide can be manipulated, thereby controlling its migration time. For instance, in an acidic buffer (e.g., pH 2.5), the glutamic acid residues will be protonated (neutral), while the lysine residue will be protonated (positive), resulting in a net positive charge. Conversely, in a basic buffer (e.g., pH 9.2), the glutamic acid residues will be deprotonated (negative) and the lysine residue will be deprotonated (neutral), leading to a net negative charge. oup.com This tunability allows for the fine-tuning of separation selectivity. The extremely high efficiency of CE allows for the resolution of peptides that may be difficult to separate by other means, such as those with minor modifications that alter charge but not hydrophobicity.

Table 2: Hypothetical Capillary Electrophoresis Parameters for this compound

ParameterTypical SettingRationale
Capillary Fused-silica, 50 µm i.d., 50 cm total lengthStandard dimensions for high-efficiency separations. acs.org
Background Electrolyte 50 mM Phosphate (B84403) or Borate bufferProvides buffering capacity and conductivity for the separation. oup.com
pH 7.4 (Physiological)At this pH, Lys is positive and Glu is negative, resulting in a net charge that allows migration.
Applied Voltage 20 - 30 kVHigh voltage drives the electrophoretic separation and electroosmotic flow. acs.org
Temperature 25 °CControlled temperature ensures reproducible migration times. oup.com
Injection Hydrodynamic (pressure) injectionA common and reproducible method for introducing the sample into the capillary.
Detection Direct UV at 200-214 nmDetection of the peptide bond.

Advanced Spectroscopic Techniques

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. nih.govnih.gov It is a powerful tool for characterizing the binding kinetics of a peptide like this compound to its potential biological targets, such as receptors or enzymes. mtoz-biolabs.com The principle involves immobilizing one interacting partner (the ligand) onto a sensor chip with a thin gold film, while the other partner (the analyte) is flowed over the surface in a continuous stream. escholarship.org

Binding between the analyte and the immobilized ligand causes a change in the mass concentration at the sensor surface, which in turn alters the refractive index. mtoz-biolabs.comescholarship.org This change is detected as a shift in the SPR angle, and the response is plotted against time in a sensorgram. mtoz-biolabs.com From the association phase (when the analyte is flowing) and the dissociation phase (when buffer is flowing), key kinetic parameters can be determined.

The data obtained from an SPR experiment provides a comprehensive kinetic profile of the interaction:

Association rate constant (kₐ): Describes the rate at which the peptide binds to its target.

Dissociation rate constant (kₔ): Describes the rate at which the peptide-target complex dissociates.

Equilibrium dissociation constant (Kₗ): Calculated as kₔ/kₐ, it reflects the affinity of the interaction. A lower Kₗ value indicates a stronger binding affinity.

For a study involving this compound, the peptide could be either the immobilized ligand or the analyte in solution, depending on the experimental design and the nature of its binding partner. ub.edu

Table 3: Key Parameters from an SPR Analysis of Peptide Binding

ParameterUnitDescriptionResearch Finding
kₐ (on-rate) M⁻¹s⁻¹Rate of complex formation.Quantifies how quickly the peptide recognizes and binds to its target.
kₔ (off-rate) s⁻¹Rate of complex decay.Indicates the stability of the peptide-target complex over time.
Kₗ (affinity) M (molar)The concentration of analyte at which 50% of the ligands are occupied at equilibrium.A direct measure of the binding strength between the peptide and its target. nih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This provides a complete thermodynamic characterization of the interaction between this compound and its binding partner in solution, without the need for labeling or immobilization. wur.nlnih.gov An ITC experiment involves titrating small aliquots of the peptide (in a syringe) into a sample cell containing its binding partner, while a highly sensitive calorimeter measures the minute heat changes that occur upon binding. malvernpanalytical.com

Each injection of the peptide results in a heat pulse that is integrated over time to yield the total heat exchanged. As the binding sites on the target molecule become saturated, the heat pulses diminish until only the heat of dilution is observed. The resulting data is plotted as heat per injection versus the molar ratio of the interactants. Fitting this binding isotherm to a suitable model yields the fundamental thermodynamic parameters of the interaction. malvernpanalytical.comtainstruments.com

The key thermodynamic parameters obtained from ITC are:

Binding Affinity (Kₐ) or Dissociation Constant (Kₗ): A measure of the strength of the interaction. tainstruments.com

Stoichiometry (n): The molar ratio of the peptide to its target in the final complex. malvernpanalytical.com

Enthalpy Change (ΔH): The heat released or absorbed upon binding, providing insight into the changes in hydrogen bonding and van der Waals interactions. wur.nltainstruments.com

Entropy Change (ΔS): Calculated from the Gibbs free energy (ΔG = -RTlnKₐ) and enthalpy (ΔG = ΔH - TΔS), it reflects changes in the system's disorder, including conformational changes and the release of water molecules from the binding interface. tainstruments.com

Table 4: Thermodynamic Profile from an ITC Experiment

ParameterDescriptionInsight Provided
Stoichiometry (n) The number of peptide molecules binding to one target molecule.Defines the molecular architecture of the resulting complex. malvernpanalytical.com
Binding Affinity (Kₗ) The concentration required to achieve 50% binding saturation.Quantifies the strength of the molecular interaction.
Enthalpy (ΔH) Heat change upon binding (negative for exothermic, positive for endothermic).Reveals the contribution of bond formation/breakage to the binding energy. wur.nlnih.gov
Entropy (ΔS) Change in disorder of the system upon binding.Indicates the role of conformational changes and the hydrophobic effect in driving the interaction. nih.gov

Microscopic and Imaging Techniques

Atomic Force Microscopy (AFM) for Peptide Assembly Visualization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of visualizing surfaces at the nanoscale and even atomic level. oxinst.com It is particularly useful for studying the morphology and self-assembly behavior of peptides like this compound under near-physiological conditions. nottingham.ac.ukresearchgate.net Unlike electron microscopy, AFM does not require a vacuum and can operate in air or liquid, making it ideal for imaging biological samples. researchgate.net

In an AFM experiment, a sharp tip at the end of a flexible cantilever is scanned across a surface on which the peptide has been deposited (e.g., mica or graphite). oxinst.com Forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode. oxinst.com This process generates a three-dimensional topographical map of the sample surface with exceptional resolution. researchgate.net

For this compound, AFM could be employed to investigate its propensity to self-assemble into higher-order structures. Many peptides are known to form ordered aggregates such as nanofibers, nanotubes, or 2D crystalline arrays. nottingham.ac.ukasiaresearchnews.com By imaging the peptide under various conditions (e.g., different concentrations, pH, or on different substrates), researchers can gain insights into the mechanisms of nucleation and growth of these assemblies. oxinst.com High-speed AFM can even be used to monitor these dynamic processes in real-time. oxinst.comisct.ac.jp

Table 5: Information Obtainable from AFM Analysis of Peptide Assemblies

MeasurementDescriptionResearch Insight
Topography Imaging Generates a 3D height map of the peptide structures on a substrate.Reveals the morphology (e.g., fibrillar, globular, crystalline) and dimensions (height, width, length) of self-assembled structures. nottingham.ac.ukresearchgate.net
High-Resolution Imaging Can resolve individual peptide molecules within an ordered assembly.Provides information on the packing and arrangement of peptides in a nanostructure. asiaresearchnews.com
In-situ/Real-time Imaging Monitors the assembly process as it happens in a liquid environment.Elucidates the dynamics of nucleation and growth of peptide assemblies. oxinst.com
Force Spectroscopy Measures the mechanical properties (e.g., stiffness, adhesion) of the peptide structures.Characterizes the nanomechanical stability of the assembled material. oxinst.com

Emerging Research Directions and Future Perspectives for Lys Glu Glu Ala Glu

Peptide Engineering and De Novo Design Inspired by Lys-Glu-Glu-Ala-Glu Motifs

The rational design of novel peptides and proteins, or de novo design, leverages fundamental principles of biophysical chemistry to create sequences with specific structures and functions. nih.gov The KEEAE motif, with its simple yet powerful amphiphilic and ionic characteristics, serves as an exemplary building block in this field. Physicochemical principles guide the design, where residues like leucine (B10760876) are often chosen for hydrophobic cores, while helix-promoting residues such as glutamic acid and lysine (B10760008) are selected for exterior surfaces to form favorable electrostatic interactions. nih.gov

A primary challenge in the therapeutic use of peptides is their susceptibility to proteolytic degradation and conformational instability. Peptide engineering addresses this by creating stabilized analogs. Key strategies applicable to the KEEAE sequence include:

Cyclization: Constraining the peptide's flexible structure by forming a covalent bond between different parts of the sequence can enhance stability and membrane permeability. rsc.org For a KEEAE-containing peptide, this could involve head-to-tail cyclization, side-chain-to-side-chain linkage (e.g., forming a lactam bridge between the lysine and a glutamic acid residue), or backbone-to-side-chain coupling. researchgate.netacs.org Such modifications reduce the exposure of amide bonds to peptidases. rsc.org

D-Amino Acid Substitution: Replacing one or more of the natural L-amino acids with their D-isomers can render the peptide resistant to proteases, which are stereospecific for L-amino acids. nih.gov An "alanine scan," where each residue is systematically replaced by alanine (B10760859), can identify key residues for function, while a subsequent "D-scan" can pinpoint positions where stereochemistry can be inverted without loss of activity. rsc.org

Secondary Structure Stabilization: For longer peptides incorporating the KEEAE motif, stabilizing secondary structures like α-helices is crucial. This can be achieved by introducing strategically spaced ion pairs between lysine and glutamic acid residues (e.g., at i, i+4 positions) or by substituting alanine with a strong helix-nucleating residue like α-aminoisobutyric acid (Aib). acs.orgnih.gov

Chemical Modification: Attaching moieties like fatty acids (acylation) to the lysine side chain can promote binding to plasma proteins such as albumin, extending the peptide's circulatory half-life. nih.gov

Table 1: Strategies for Developing Stabilized Analogs of KEEAE-Containing Peptides

Stabilization Strategy Description Potential Application to KEEAE Motif Primary Benefit(s)
Cyclization Forming a covalent linkage within the peptide backbone or between side chains. rsc.org Creation of a lactam bridge between the Lys amine group and a Glu carboxyl group. Increased proteolytic resistance; enhanced conformational rigidity. rsc.org
D-Amino Acid Substitution Replacing L-amino acids with their non-natural D-isomers. nih.gov Substitution of L-Ala with D-Ala or L-Glu with D-Glu at non-critical positions. Enhanced stability against enzymatic degradation. nih.gov
Helix Stabilization Introducing modifications to promote and stabilize α-helical structures. Strategic placement of Lys/Glu pairs to form salt bridges (i, i+4 spacing). nih.gov Improved target binding affinity and specificity. nih.gov
N/C-Termini Modification Capping the ends of the peptide chain, for example, by N-terminal acetylation or C-terminal amidation. rsc.org Acetylating the N-terminal Lys or amidating the C-terminal Glu. Protection from exopeptidases.
Fatty Acid Acylation Covalent attachment of a lipid chain to a side chain. nih.gov Acylating the ε-amino group of the Lys residue. Increased plasma half-life via albumin binding. nih.gov

Peptidomimetics are small, non-peptide molecules designed to mimic the three-dimensional structure and biological activity of a peptide. upc.edu This approach aims to overcome the poor pharmacokinetic properties of peptides. For the KEEAE sequence, the design of peptidomimetics would focus on replicating the spatial arrangement of the key functional groups: the positive charge of lysine, the negative charges of the glutamic acid residues, and the hydrophobicity of alanine.

First-generation peptidomimetics are often hybrid molecules that are part peptide and part small molecule. upc.edu Subsequent generations aim to replace the entire peptide backbone with an organic scaffold while retaining the essential side-chain functionalities in the correct three-dimensional orientation. upc.edu For instance, the peptide backbone could be replaced by a scaffold that presents amine and carboxyl groups in a spatial geometry that mimics the KEEAE bioactive conformation, thereby interacting with the same biological target.

Development of Stabilized and Modified Analogs

Investigation of Post-Translational Modifications and Their Functional Consequences

Post-translational modifications (PTMs) are enzymatic alterations to proteins and peptides after their synthesis, which can dramatically alter their function, stability, and localization. cusabio.com The amino acids in the this compound sequence are all susceptible to various PTMs.

Lysine (Lys): The ε-amino group of lysine is a frequent target for a wide array of PTMs. cusabio.com

Acetylation: The addition of an acetyl group neutralizes lysine's positive charge, which can be critical for regulating protein-protein interactions and chromatin stability. oup.com

Ubiquitylation: The covalent attachment of ubiquitin, a 76-amino acid polypeptide, primarily targets lysine and often marks the protein for degradation by the proteasome. oup.com

Methylation: The addition of methyl groups, which can occur in mono-, di-, or tri-methylated forms, is a key modification in histone regulation and can fine-tune biological processes from transcriptional regulation to epigenetic silencing. gsconlinepress.com

Glutamic Acid (Glu): While less common than lysine modifications, glutamic acid can undergo PTMs like polyglutamylation. This involves the attachment of a chain of glutamate (B1630785) residues to the gamma-carboxyl group of a glutamate in the parent peptide, creating a highly acidic region that can modulate protein interactions and stability.

Alanine (Ala): Alanine can also be a target for modifications such as methylation and acetylation, although these are less frequently studied than modifications on charged or polar residues. gsconlinepress.com

Dysregulation of these PTMs can lead to various diseases, highlighting the importance of understanding how such modifications on a motif like KEEAE could impact its biological activity. cusabio.comgsconlinepress.com

Table 2: Potential Post-Translational Modifications on the KEEAE Sequence

Amino Acid Modification Description Potential Functional Consequence
Lysine (K) Acetylation Addition of an acetyl group to the ε-amino group. cusabio.com Neutralizes positive charge, affecting electrostatic interactions. nih.gov
Methylation Addition of one to three methyl groups to the ε-amino group. gsconlinepress.com Modulates protein interactions and stability; involved in epigenetics. gsconlinepress.com
Ubiquitylation Covalent attachment of ubiquitin protein. oup.com Targets the peptide for degradation; alters signaling. oup.com
Glutamic Acid (E) Polyglutamylation Attachment of a glutamate polymer to the side-chain carboxyl group. Creates a highly negative charge density, affecting protein assembly and stability.
Alanine (A) Methylation Addition of a methyl group. gsconlinepress.com May fine-tune protein structure and function. gsconlinepress.com

Role in Advanced Biomaterials and Nanotechnology Research

The alternating pattern of charged and hydrophobic residues in sequences like KEEAE is a hallmark of self-assembling peptides, which are of great interest in materials science and nanotechnology.

Peptides containing alternating hydrophobic (e.g., Alanine) and charged hydrophilic (e.g., Lysine, Glutamic Acid) residues can spontaneously self-assemble in aqueous solution to form well-ordered nanostructures. researchgate.net A well-studied example is EAK16, a 16-residue peptide with the sequence (Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys)₂, which forms stable β-sheet structures that assemble into nanofibers. rsc.orgacs.org These nanofibers entangle to create a hydrogel, a three-dimensional network that can hold vast amounts of water. nih.gov

The self-assembly process for peptides like KEEAE is driven by a combination of forces:

Hydrophobic Interactions: The nonpolar alanine side chains are driven to cluster together, away from water. google.com

Ionic Interactions: The positively charged lysine and negatively charged glutamic acid residues form complementary ionic bonds, stabilizing the structure. nih.govnih.gov

Hydrogen Bonding: The peptide backbones form hydrogen bonds, typically leading to the formation of β-sheet secondary structures. nih.gov

These peptide-based hydrogels are highly biocompatible and mimic the natural extracellular matrix (ECM), making them excellent scaffolds for 3D cell culture, tissue engineering, and regenerative medicine. rsc.orgscepscor.org

Immobilizing peptides onto material surfaces is a powerful strategy to create functional interfaces for biomedical applications. rsc.org The KEEAE sequence offers multiple functionalities for surface conjugation and interaction.

Cell Culture Surfaces: The charged side chains of lysine and glutamic acid can be used to control cell adhesion. For example, poly-lysine coatings are widely used to create positively charged surfaces that enhance electrostatic interactions with negatively charged cell membranes, thereby promoting cell attachment. mdpi.com By incorporating a peptide like KEEAE, a more complex and potentially more biomimetic surface can be created to support cell growth and differentiation. scepscor.org

Biosensing Platforms: Peptides can serve as highly specific recognition elements in biosensors. The KEEAE sequence could be immobilized on a sensor surface (e.g., a gold nanoparticle or a silicon chip) to detect specific biomolecules. mdpi.com The terminal amine or carboxyl groups, or the side chains of Lys and Glu, provide convenient handles for covalent attachment to the sensor substrate. mdpi.com The 3D nature of hydrogels formed from such peptides can also be exploited to increase the number of recognition elements on a sensor surface, enhancing sensitivity.

Self-Assembling Peptide Scaffolds and Hydrogels

Integration of Multi-Omics Data with Peptide-Specific Research

The advent of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of complex biological systems. This holistic strategy provides a powerful framework for elucidating the roles of specific molecules, such as the pentapeptide this compound, by placing them within a broader network of molecular interactions. By correlating the presence and abundance of a peptide with changes in gene expression, protein levels, and other metabolites, researchers can formulate and test hypotheses about its function.

Recent studies have begun to identify this compound and its isomers as significant metabolites in various biological contexts, linking them to specific gene signatures and metabolic pathways.

A notable example comes from a multi-omics investigation into oral squamous cell carcinoma (OSCC). nih.gov In this study, transcriptomic analysis first identified a network of immune-relevant genes associated with OSCC tumorigenesis. nih.gov Subsequent metabolomic profiling identified a tripeptide isomer, Glu-Glu-Lys, as one of seven crucial metabolites potentially acting as downstream targets of this gene signature. nih.gov This integrated analysis suggests a role for the peptide in the tumor microenvironment, potentially influencing processes like amino acid and purine (B94841) metabolism that are critical for cancer progression. nih.gov

Similarly, a multi-omics strategy was employed to investigate the factors responsible for diarrhea in Simmental calves caused by E. coli. nih.gov Metabolomic analysis of fecal samples identified Glu-Glu-Lys as a differentially expressed metabolite, showing a high correlation with specific antimicrobial resistance genes (ARGs) and virulence factor genes (VFGs) in E. coli. nih.gov This finding implicates the peptide in the complex interplay between the host's metabolic state and the pathogenic mechanisms of infectious agents in the gut.

These studies underscore the value of combining different "omics" datasets. While traditional research might focus on a single molecule's direct effects, a multi-omics viewpoint can reveal its position within larger regulatory networks, uncovering previously unknown connections between peptide metabolism and complex diseases like cancer or infectious disease.

The following table summarizes key findings from multi-omics studies that have identified isomers or components of the this compound peptide.

Study FocusBiological System/OrganismOmics Techniques UsedPeptide/Metabolite IdentifiedAssociated Biological Process/Pathway
Oral Squamous Cell Carcinoma (OSCC) nih.govHumanTranscriptomics, MetabolomicsGlu-Glu-LysImmune infiltration, Tumor microenvironment, Amino acid & purine metabolism
Pathogenesis of Diarrhea nih.govSimmental Calves (Bos taurus)Metagenomics, MetabolomicsGlu-Glu-LysE. coli virulence, Antimicrobial resistance, Gut microbiome disruption
Fatty Liver Formation frontiersin.orgGoose (Anser cygnoides)Transcriptome, Lipidome, Amino Acid MetabolomeAsp, Glu, Ala, Val, His, Phe, Arg, Thr, Leu, Ile, SerGlucolipid metabolism, Amino acid metabolism

Exploration of this compound in Unexplored Biological Systems

While initial multi-omics studies have provided tantalizing clues about the role of this compound and its variants in cancer and host-pathogen interactions, a vast landscape of its potential biological functions remains uncharted. The current findings serve as a springboard for future research into diverse and unexplored biological systems.

Host-Microbiome Interactions: The identification of a related peptide in the context of an E. coli infection in calves strongly suggests a role in host-microbiome signaling. nih.gov Future research could delve into how this compound modulates the composition and metabolic activity of the gut microbiota in different species, including humans. It may act as a signaling molecule between the host and its microbial inhabitants or be a metabolic byproduct of specific bacterial strains, serving as a biomarker for gut health or dysbiosis.

Immunology and Inflammation: The link between the peptide isomer Glu-Glu-Lys and immune-relevant gene signatures in cancer points toward a potential immunomodulatory role. nih.gov Many short peptides are known to interact with the immune system. cabidigitallibrary.org An important future direction would be to investigate whether this compound can directly interact with immune cells, influence cytokine production, or play a role in the Gut-Associated Lymphoid Tissue (GALT). cabidigitallibrary.org Such studies could reveal its potential involvement in autoimmune diseases, chronic inflammation, or as a novel vaccine adjuvant.

Aquaculture and Animal Health: Multi-omics approaches are increasingly used to optimize nutrition and health in aquaculture. mdpi.commdpi.com Given that amino acids and their derivatives are crucial for growth and health, exploring the role of this compound in commercially important species like common carp (B13450389) could have significant applications. mdpi.com It could be a biomarker for metabolic health or a functional ingredient in feed to enhance growth and disease resistance.

Plant Biology and Agriculture: The world of peptide signaling is not confined to animals. Bacteria-derived peptidoglycans and their peptide components can trigger innate immune responses in plants. caymanchem.com A completely unexplored but potentially impactful area of research would be to determine if this compound, or similar sequences, can be recognized by plant immune receptors and elicit defense responses. This could open avenues for developing novel, peptide-based biopesticides or plant immune stimulants.

The table below outlines potential future research directions for this compound.

Proposed Research AreaRationalePotential Experimental Approaches
Gut Microbiome Modulation Identified in a study on gut pathogens nih.gov; peptides are key signaling molecules in the gut.In vitro fermentation studies with human/animal gut microbiota; metagenomic and metabolomic analysis of fecal samples after peptide administration in animal models.
Immunomodulatory Activity Linked to immune gene signatures in cancer nih.gov; many peptides have immune functions. cabidigitallibrary.orgCo-culture with primary immune cells (T-cells, macrophages); cytokine profiling assays; analysis in animal models of inflammatory disease.
Aquaculture Nutrition Multi-omics is a key tool in aquaculture research for studying amino acid metabolism. mdpi.commdpi.comSupplementation in fish feed; analysis of growth rates, feed conversion ratios, and immune parameters; metabolomic profiling of muscle and liver tissue.
Plant Immune Elicitor Some bacterial peptides are known to trigger plant immunity. caymanchem.comApplication to plant seedlings or cell cultures (e.g., Arabidopsis thaliana); analysis of defense gene expression (qRT-PCR); pathogen challenge assays.

Q & A

Basic Research Questions

Q. How can the structural conformation of Lys-Glu-Glu-Ala-Glu be experimentally determined, and what techniques are most reliable for validating its secondary structure?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze secondary structure elements (e.g., α-helices, β-sheets) in aqueous solutions. Validate results with nuclear magnetic resonance (NMR) for atomic-level resolution or Fourier-transform infrared spectroscopy (FTIR) for amide bond characterization. For computational validation, perform molecular dynamics simulations using software like GROMACS, cross-referenced with experimental data .

Q. What protocols are recommended for synthesizing this compound with high purity, and how can side reactions be minimized during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Employ Fmoc-based SPPS with a resin suitable for acidic cleavage. Use coupling agents like HBTU/HOBt and monitor each step via Kaiser tests. Purify via reverse-phase HPLC with a C18 column, and confirm purity (>95%) using mass spectrometry (MS) and analytical HPLC. Side reactions (e.g., aspartimide formation) can be mitigated by minimizing basic conditions during glutamic acid coupling .

Q. How should researchers design initial bioactivity assays to screen this compound for potential antimicrobial or signaling properties?

  • Methodological Answer : Conduct in vitro assays such as:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus), with MIC/MBC calculations.
  • Cell signaling : Luciferase reporter assays in HEK293 cells to detect NF-κB or MAPK pathway activation.
    Include positive controls (e.g., polymyxin B for antimicrobials) and validate cytotoxicity via MTT assays .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in published data on this compound’s pH-dependent conformational changes?

  • Methodological Answer : Perform comparative studies under standardized buffer conditions (e.g., Tris-HCl vs. phosphate buffers at pH 4–9). Use isothermal titration calorimetry (ITC) to quantify protonation effects on stability. Cross-validate with small-angle X-ray scattering (SAXS) to assess aggregation states. If discrepancies persist, conduct meta-analyses of raw data from public repositories (e.g., Zenodo) to identify methodological biases .

Q. How can researchers integrate multi-omics data (e.g., proteomics, transcriptomics) to elucidate the cellular targets of this compound?

  • Methodological Answer :

Perform affinity purification mass spectrometry (AP-MS) to identify binding partners.

Use RNA-seq to profile differentially expressed genes post-treatment.

Apply pathway enrichment tools (DAVID, STRING) to map interactions.
Validate findings with CRISPR-Cas9 knockouts of candidate targets and rescue experiments .

Q. What computational approaches are suitable for predicting this compound’s interaction with lipid bilayers, and how can these models be experimentally validated?

  • Methodological Answer : Simulate peptide-membrane interactions using coarse-grained molecular dynamics (CG-MD) in software like Martini. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics to lipid vesicles or neutron reflectometry for structural insights into membrane insertion .

Data Management & Reproducibility

Q. What metadata standards should be followed when publishing experimental data on this compound to ensure reproducibility?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include:

  • Synthesis details (coupling reagents, purification gradients).
  • Assay conditions (buffer pH, temperature, instrument settings).
  • Raw data files (HPLC chromatograms, MS spectra) in supplemental materials.
    Use repositories like ChEMBL or PeptideDB for structured data deposition .

Literature & Citation Practices

Q. How can researchers systematically identify gaps in existing literature on this compound while avoiding redundancy in hypothesis testing?

  • Methodological Answer : Conduct a scoping review using PubMed and Scopus with MeSH terms (e.g., "tetrapeptides," "structure-activity relationship"). Map trends via bibliometric tools (VOSviewer) and prioritize understudied domains (e.g., neuroactivity). Cite foundational studies (e.g., PMID 12345678) and preprints (bioRxiv) to highlight emerging insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.